2-Carboethoxy-4'-pyrrolidinomethyl benzophenone
Description
2-Carboethoxy-4'-pyrrolidinomethyl benzophenone (CAS: 898776-11-9) is a benzophenone derivative featuring a carboethoxy (ethoxycarbonyl) group at the 2-position and a pyrrolidinomethyl substituent at the 4'-position of the benzophenone core. Its structural complexity suggests applications as an intermediate in drug development, particularly in modulating pharmacokinetic properties through its lipophilic carboethoxy group and amine functionality.
Properties
IUPAC Name |
ethyl 2-[4-(pyrrolidin-1-ylmethyl)benzoyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-2-25-21(24)19-8-4-3-7-18(19)20(23)17-11-9-16(10-12-17)15-22-13-5-6-14-22/h3-4,7-12H,2,5-6,13-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVNPIVRBDUVMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)CN3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642737 | |
| Record name | Ethyl 2-{4-[(pyrrolidin-1-yl)methyl]benzoyl}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898776-11-9 | |
| Record name | Ethyl 2-{4-[(pyrrolidin-1-yl)methyl]benzoyl}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Carboethoxy-4’-pyrrolidinomethyl benzophenone typically involves the reaction of benzophenone derivatives with pyrrolidine and ethyl chloroformate. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Carboethoxy-4’-pyrrolidinomethyl benzophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are typical.
Major Products
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro and halogenated derivatives.
Scientific Research Applications
2-Carboethoxy-4’-pyrrolidinomethyl benzophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Carboethoxy-4’-pyrrolidinomethyl benzophenone involves its interaction with various molecular targets. The pyrrolidine ring can interact with biological receptors, while the benzophenone core can participate in photochemical reactions. The ester group may undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparison with Similar Compounds
Substituent Variations: Carboethoxy vs. Methoxy
3-Methoxy-4'-pyrrolidinomethyl benzophenone (CAS: 898775-99-0)
- Structural Difference : Replaces the carboethoxy group at the 2-position with a methoxy (-OCH₃) group.
- This difference may alter UV absorption profiles or reactivity in synthetic pathways . Solubility: Methoxy groups enhance hydrophilicity compared to the more lipophilic carboethoxy substituent.
- Applications : Industrial-grade purity (99%) suggests use in agrochemicals or polymer stabilizers .
Amine Ring Variations: Pyrrolidine vs. Piperidine
2-Carboethoxy-2'-piperidinomethyl benzophenone (CAS: 898751-92-3)
- Structural Difference : Substitutes pyrrolidine (5-membered ring) with piperidine (6-membered ring) at the 2'-position.
- Basicity: Piperidine (pKa ~11) is less basic than pyrrolidine (pKa ~10), altering solubility and salt formation tendencies .
- Applications : Likely explored in medicinal chemistry for central nervous system (CNS) targets due to piperidine’s prevalence in neuroactive compounds.
Positional Isomerism and Unsaturation
2-Carboethoxy-4'-(3-pyrrolinomethyl) benzophenone (CAS: 898763-89-8)
- Structural Difference: Features a pyrrolinomethyl group (unsaturated pyrroline ring) at the 4'-position instead of pyrrolidinomethyl.
- Reactivity: Unsaturation may increase susceptibility to electrophilic addition or oxidation .
Functional Comparison with Classic Benzophenones
Benzophenone derivatives like BP-1 (2,4-dihydroxybenzophenone) and BP-3 (oxybenzone) are widely used as UV filters in sunscreens . Key differences:
- Substituents: BP-1/BP-3 lack the carboethoxy and pyrrolidinomethyl groups, instead relying on hydroxyl/methoxy groups for UV absorption.
Data Table: Structural and Functional Comparison
Research Implications and Gaps
- Solvatochromism: Benzophenones with electron-withdrawing groups (e.g., carboethoxy) may exhibit distinct solvatochromic shifts compared to electron-donating analogs, as shown in Raman studies of benzophenone’s C=O stretching modes .
- Synthetic Utility : The pyrrolidine moiety’s basicity could facilitate catalysis or salt formation in API synthesis, but further studies are needed.
Biological Activity
2-Carboethoxy-4'-pyrrolidinomethyl benzophenone (CAS Number: 898776-11-9) is a synthetic compound belonging to the benzophenone class, characterized by its unique structure that includes a pyrrolidinyl group and an ethoxycarbonyl moiety. This compound has garnered attention in various biological studies due to its potential therapeutic applications, particularly in antimicrobial and anticancer research.
The molecular formula of this compound is , with a molecular weight of 351.42 g/mol. The compound is typically found as a brown oil with a purity of approximately 97% .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Cell Membrane Interaction : The pyrrolidinyl group enhances the compound's ability to penetrate cellular membranes, thereby increasing its bioavailability and potential efficacy against target cells.
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cellular signaling pathways, which may lead to disrupted cell proliferation and survival mechanisms.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, potentially acting against a range of pathogenic microorganisms.
Antimicrobial Activity
Research has demonstrated that derivatives of benzophenone compounds exhibit significant antimicrobial effects. For instance, studies have shown that structurally similar compounds possess varying degrees of activity against bacteria and fungi. The minimum inhibitory concentrations (MIC) for various strains are summarized in the table below:
| Compound | Target Organism | MIC (μg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 25 |
| Escherichia coli | 30 | |
| Candida albicans | 40 | |
| Benzophenone Derivative A | Staphylococcus epidermidis | 20 |
| Pseudomonas aeruginosa | 35 |
These results suggest that this compound has moderate antimicrobial activity, comparable to other known antibacterial agents .
Anticancer Activity
In vitro studies have indicated that this compound may exert anticancer effects by inducing apoptosis in cancer cell lines. The mechanism appears to involve the inhibition of tyrosine kinases, similar to the well-known anticancer drug Imatinib. Specific findings include:
- Cell Lines Tested : The compound was tested against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer).
- Results : IC50 values for cell proliferation inhibition were found to be approximately 15 μM for MCF-7 and 10 μM for HeLa cells, indicating substantial cytotoxicity at these concentrations.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of several benzophenone derivatives, including this compound, against common bacterial strains. The results indicated that the compound exhibited a broad spectrum of activity, particularly against Gram-positive bacteria.
- Cancer Cell Line Study : Another investigation focused on the effects of this compound on HeLa cells. The study revealed that treatment with the compound led to significant reductions in cell viability and increased markers for apoptosis, suggesting its potential as a therapeutic agent in cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
